
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and an isoquinolinone core. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: This step might involve the use of azide and alkyne precursors in a Huisgen cycloaddition reaction.
Attachment of the Chlorophenyl Group: This could be done via a substitution reaction using a chlorophenyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:
Batch or Continuous Flow Processes: Depending on the scale and complexity.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at specific sites, such as the triazole ring or the isoquinolinone core.
Reduction: Reduction reactions could potentially modify the chlorophenyl group or other functional groups.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the triazole ring.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Wirkmechanismus
The mechanism of action for 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core.
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a benzamide core.
Uniqueness
Structural Features: The combination of the isoquinolinone core with the triazole ring and chlorophenyl group.
Biological Activity: Potential unique interactions with biological targets due to its specific structure.
Eigenschaften
CAS-Nummer |
113293-11-1 |
|---|---|
Molekularformel |
C17H11ClN4O |
Molekulargewicht |
322.7 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)isoquinolin-1-one |
InChI |
InChI=1S/C17H11ClN4O/c18-13-5-7-14(8-6-13)22-16(21-11-19-10-20-21)9-12-3-1-2-4-15(12)17(22)23/h1-11H |
InChI-Schlüssel |
BQYBSAIHUXFXNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N(C2=O)C3=CC=C(C=C3)Cl)N4C=NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



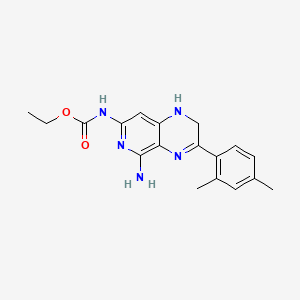
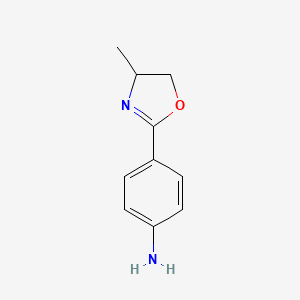
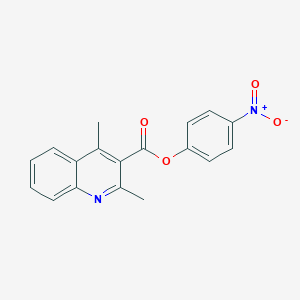
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
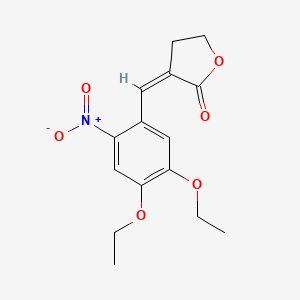
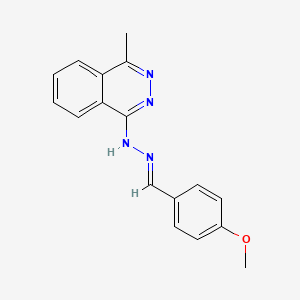
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)
